![molecular formula C27H26N2O5S B5605731 N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5605731.png)
N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of complex benzamides often involves acylation reactions and can be characterized by techniques such as ¹H NMR, ¹³C NMR, and elemental analysis. For instance, derivatives related to our compound of interest can be synthesized through reactions involving amino phenols and benzoyl chloride in THF, demonstrating the intricate steps required to assemble such molecules (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography and DFT calculations. Such studies reveal the influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and the rotational conformation of aromatic rings. This detailed analysis is crucial for understanding the compound's physical and chemical behavior (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by their molecular structure. For example, the presence of substituents such as hydroxy or methoxy groups can significantly affect their redox behavior and stability. Studies on similar compounds highlight the potential for generating redox-active materials through specific synthetic routes (Manecke et al., 1978).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, thermal stability, and specific heat capacity, are critical for their practical application. These properties can be tailored through molecular design, impacting the compound's utility in various fields. Research on related polyimides, for instance, demonstrates the range of solubility and thermal stability achievable (Butt et al., 2005).
Chemical Properties Analysis
The chemical properties of such compounds are often a focus of research due to their potential applications in materials science and pharmacology. Studies exploring the redox capacities and chemical stability of related compounds provide insights into how these properties can be harnessed for specific uses (Manecke et al., 1978).
properties
IUPAC Name |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-19-10-12-21(13-11-19)26(30)29-25(27(31)28-22-14-15-35(32,33)18-22)17-20-6-5-9-24(16-20)34-23-7-3-2-4-8-23/h2-13,16-17,22H,14-15,18H2,1H3,(H,28,31)(H,29,30)/b25-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKDYKXEDCLKDE-UQQQWYQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NC4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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